molecular formula C19H14F3N3O4 B2586811 4-methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1005296-51-4

4-methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2586811
CAS No.: 1005296-51-4
M. Wt: 405.333
InChI Key: VBFQDVBELVELHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative characterized by a methoxy group at position 4, an oxo group at position 6, a phenyl substituent at position 1, and a trifluoromethoxy-substituted phenyl carboxamide at position 3 (Figure 1). The trifluoromethoxy group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems. Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement and validation .

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O4/c1-28-15-11-16(26)25(13-5-3-2-4-6-13)24-17(15)18(27)23-12-7-9-14(10-8-12)29-19(20,21)22/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFQDVBELVELHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic derivative with potential applications in various biological fields, including medicinal chemistry and agricultural science. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its lipophilicity and potentially its bioactivity.

Antioxidant Activity

Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that compounds with analogous structures can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines. For example, a related compound showed IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . These findings suggest that the target compound may possess similar anticancer properties.

Enzyme Inhibition

Furthermore, the compound's structural features may allow it to interact with specific enzymes involved in metabolic pathways. Some studies have reported that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases, indicating potential therapeutic uses in treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Molecular docking studies suggest that it may bind effectively to target proteins involved in cancer progression and oxidative stress response mechanisms . This binding could lead to the inhibition of tumor growth and promotion of cellular defense mechanisms against oxidative damage.

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Related DerivativeAntioxidant (DPPH Assay)Not specified
Similar CompoundAnticancer (HCT-116)6.2 μM
Similar CompoundAnticancer (T47D)27.3 μM
Various DerivativesAChE InhibitionNot specified

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyridine derivatives (e.g., ) may exhibit distinct electronic profiles due to fewer nitrogen atoms.

Substituent Effects

  • Aromatic Substituents: The 4-phenoxyphenyl group in increases steric bulk compared to the phenyl group in the target compound, which may affect binding pocket interactions in biological targets.
  • Functional Group Diversity: The methoxyimino group in introduces a planar, conjugated system, contrasting with the carboxamide linkage in the target compound.

Physicochemical Properties

  • pKa and Solubility : The hydroxy group in (predicted pKa 4.50±1.00) suggests moderate acidity, whereas the target compound’s trifluoromethoxy group is less acidic but more lipophilic.
  • Molecular Weight and Lipophilicity : The target compound (418.34 g/mol) is heavier and likely more lipophilic than (259.27 g/mol) or (323.30 g/mol), influencing bioavailability.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes and critical reaction conditions for synthesizing 4-methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide? A: The compound is synthesized via multi-step organic reactions starting from substituted pyridazines or dihydropyridazine precursors. Key steps include:

  • Coupling reactions between the pyridazine core and aryl/trifluoromethoxy-substituted phenyl groups under controlled pH (6.5–7.5) and temperature (60–80°C) to preserve functional groups .
  • Methoxy group introduction via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like K₂CO₃ or NaH .
  • Purification via column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Synthesis: Yield Optimization

Q: How can researchers optimize reaction yields and minimize by-products during synthesis? A: Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene/THF improves regioselectivity in coupling steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling or Lewis acids (e.g., ZnCl₂) for cyclization .
  • Statistical optimization : Use Design of Experiments (DoE) to balance temperature, stoichiometry, and reaction time. For example, higher yields (>70%) are achieved at 75°C with a 1.2:1 molar ratio of aryl halide to pyridazine intermediate .

Basic Structural Characterization

Q: What analytical techniques confirm the identity and purity of the compound? A: Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, trifluoromethoxy CF₃ signal at δ 120–125 ppm in ¹³C) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 436.1) .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-O-C) .

Advanced Structural Analysis: Resolving Data Contradictions

Q: How to address discrepancies in crystallographic or spectroscopic data? A:

  • X-ray crystallography : Use SHELX software for structure refinement. For example, resolve ambiguous NOE signals by comparing experimental bond lengths/angles with density functional theory (DFT)-calculated models .
  • Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature values (reported range: 210–215°C) .

Basic Biological Activity Screening

Q: What preliminary assays evaluate the compound’s bioactivity? A:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Zone-of-inhibition thresholds >15 mm indicate activity .

Advanced Biological Studies: Target Interaction Mechanisms

Q: How to elucidate the compound’s mode of action at the molecular level? A:

  • Molecular docking : Use AutoDock Vina to model interactions with protein targets (e.g., hydrophobic binding of trifluoromethoxy groups to kinase ATP pockets) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) to validate docking predictions .
  • Cellular assays : CRISPR-Cas9 knockouts of suspected targets (e.g., COX-2) to confirm pathway-specific effects .

Data Contradiction Analysis: Bioactivity Variability

Q: How to resolve conflicting reports on the compound’s bioactivity across studies? A:

  • Structural verification : Re-analyze batches via HPLC-MS to rule out degradation or isomerization .
  • Assay standardization : Compare protocols for cell lines (e.g., HeLa vs. HEK293), serum concentrations, and incubation times. For example, IC₅₀ values may vary by 3–5× due to serum protein binding .

Chemical Modifications for Enhanced Properties

Q: What strategies improve solubility or target affinity? A:

  • Functional group addition : Introduce sulfonate groups via electrophilic substitution to enhance aqueous solubility .
  • Bioisosteric replacement : Replace the trifluoromethoxy group with a pentafluorosulfanyl (SF₅) group to improve metabolic stability .
  • Prodrug design : Conjugate with PEGylated esters for sustained release in vivo .

Stability and Degradation Studies

Q: How to assess the compound’s stability under physiological conditions? A:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via UPLC-MS; >90% degradation in basic conditions suggests liability .
  • Light/heat stability : Accelerated aging at 40°C/75% RH for 4 weeks. <5% degradation indicates suitability for long-term storage .

Computational Modeling for SAR

Q: How to guide structure-activity relationship (SAR) studies computationally? A:

  • QSAR models : Use MOE or Schrödinger to correlate logP, polar surface area, and H-bond donors with bioactivity. For example, logP <3.5 correlates with improved solubility .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for methyl/fluoro substitutions at the phenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.